molecular formula C20H20FN3O B12167583 (5-fluoro-1-methyl-1H-indol-2-yl)(4-phenylpiperazin-1-yl)methanone

(5-fluoro-1-methyl-1H-indol-2-yl)(4-phenylpiperazin-1-yl)methanone

Cat. No.: B12167583
M. Wt: 337.4 g/mol
InChI Key: AEYXZMKFHNFJRF-UHFFFAOYSA-N
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Description

(5-fluoro-1-methyl-1H-indol-2-yl)(4-phenylpiperazin-1-yl)methanone is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorinated indole moiety and a phenylpiperazine group. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-fluoro-1-methyl-1H-indol-2-yl)(4-phenylpiperazin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Methylation: The methyl group can be introduced at the nitrogen atom of the indole ring using methyl iodide in the presence of a base like potassium carbonate.

    Formation of the Piperazine Moiety: The phenylpiperazine group can be synthesized by reacting phenylamine with ethylene glycol in the presence of a catalyst.

    Coupling Reaction: The final step involves coupling the fluorinated indole and phenylpiperazine moieties using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of indole-2-carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of methoxy or cyano derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical sensors.

Mechanism of Action

The mechanism of action of (5-fluoro-1-methyl-1H-indol-2-yl)(4-phenylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways. The fluorine atom enhances the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • (5-chloro-1-methyl-1H-indol-2-yl)(4-phenylpiperazin-1-yl)methanone
  • (5-bromo-1-methyl-1H-indol-2-yl)(4-phenylpiperazin-1-yl)methanone
  • (5-methyl-1-methyl-1H-indol-2-yl)(4-phenylpiperazin-1-yl)methanone

Uniqueness

The presence of the fluorine atom in (5-fluoro-1-methyl-1H-indol-2-yl)(4-phenylpiperazin-1-yl)methanone imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets compared to its chloro, bromo, and methyl analogs.

Properties

Molecular Formula

C20H20FN3O

Molecular Weight

337.4 g/mol

IUPAC Name

(5-fluoro-1-methylindol-2-yl)-(4-phenylpiperazin-1-yl)methanone

InChI

InChI=1S/C20H20FN3O/c1-22-18-8-7-16(21)13-15(18)14-19(22)20(25)24-11-9-23(10-12-24)17-5-3-2-4-6-17/h2-8,13-14H,9-12H2,1H3

InChI Key

AEYXZMKFHNFJRF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)F)C=C1C(=O)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

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